5-Hydroxyindole-3-acetaldehyde

Enzyme Kinetics Alcohol Dehydrogenase Serotonin Metabolism

Non-substitutable for 5-HIAA or serotonin due to its reactive aldehyde moiety and unique position as a transient metabolic switch in the serotonin pathway. Optimal substrate for MAO/ALDH kinetic studies with established Km values (ADH: 150 µM; ALDH: 0.15 mM). Essential reference standard for LC-MS/MS method validation and ALDH-2 inhibitor mechanism research. Quantities from µg to mg; inquire for bulk.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 1892-21-3
Cat. No. B051728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyindole-3-acetaldehyde
CAS1892-21-3
Synonyms5-Hydroxy-Indole-3-acetaldehyde;  5-Hydroxyindole-3-acetaldehyde;  5-Hydroxytryptaldehyde
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CN2)CC=O
InChIInChI=1S/C10H9NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,4-6,11,13H,3H2
InChIKeyOBFAPCIUSYHFIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyindole-3-acetaldehyde (CAS 1892-21-3): Core Identity and Procurement-Relevant Properties


5-Hydroxyindole-3-acetaldehyde (5-HIAL; CAS 1892-21-3) is an endogenous aromatic aldehyde and the obligate metabolic intermediate in the primary catabolic pathway of the monoamine neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) [1][2]. It is formed via oxidative deamination of serotonin by monoamine oxidase (MAO) and is subsequently either oxidized to 5-hydroxyindole-3-acetic acid (5-HIAA) by aldehyde dehydrogenase (ALDH) or reduced to 5-hydroxytryptophol (5-HTOL) by alcohol dehydrogenase (ADH) or aldehyde reductase [3][4]. With a molecular weight of 175.18 g/mol and a topological polar surface area (TPSA) of 53.10 Ų [5], the compound exhibits an XLogP of 1.56 [6] and is a transient, highly reactive species in vivo.

5-Hydroxyindole-3-acetaldehyde Procurement: Why Generic Substitution with Structural Analogs Fails


The biochemical niche of 5-hydroxyindole-3-acetaldehyde is defined by its precise position as a transient, branched intermediate, rendering it non-substitutable with its immediate metabolic neighbors, 5-HIAA and 5-HTOL, or its precursor, serotonin. Unlike 5-HIAA, which is a stable, terminal excretory product, 5-HIAL possesses a reactive aldehyde moiety that enables it to function as a dynamic metabolic switch between oxidative and reductive pathways, with its flux ratio serving as a sensitive biomarker for ethanol consumption [1][2]. While serotonin is a signaling molecule with potent receptor-mediated pharmacology, 5-HIAL is a labile, electrophilic intermediate with distinct reactivity toward nucleophiles, including hemoglobin and cellular thiols, a property not shared by its more stable counterparts [3][4]. Therefore, experiments requiring the specific study of MAO/ALDH pathway kinetics, the biochemical effects of reactive aldehydes, or the precise control of serotonergic metabolic flux cannot be performed with these analogs, which lack either the requisite aldehyde reactivity or the correct placement within the pathway.

5-Hydroxyindole-3-acetaldehyde Quantitative Evidence Guide: Head-to-Head Performance Data


5-Hydroxyindole-3-acetaldehyde Exhibits 200-Fold Lower Km for Class-I γγ ADH-Catalyzed Dismutation Compared to Acetaldehyde

In a direct kinetic comparison using human class-I γγ alcohol dehydrogenase (ADH), the dismutation of 5-hydroxyindole-3-acetaldehyde (5-HIAL) is saturated at significantly lower substrate concentrations than that of acetaldehyde. The Km for 5-HIAL dismutation is 150 µM, compared to 30 mM for acetaldehyde, a 200-fold difference [1]. While the turnover number (kcat) for acetaldehyde is higher (180 min⁻¹) than for 5-HIAL (40 min⁻¹), the catalytic efficiency (kcat/Km) favors 5-HIAL due to its much lower Km, indicating that at physiological concentrations, 5-HIAL is the preferred and more efficiently processed substrate for this enzyme [1].

Enzyme Kinetics Alcohol Dehydrogenase Serotonin Metabolism Aldehyde Dismutation

5-Hydroxyindole-3-acetaldehyde is a Superior Substrate for Bovine Cerebral ALDH Compared to its Structural Analog Indole-3-acetaldehyde

Bovine cerebral mitochondrial aldehyde dehydrogenase (ALDH, EC 1.2.1.5) displays a clear preference for 5-hydroxyindole-3-acetaldehyde over its non-hydroxylated structural analog, indole-3-acetaldehyde. The Km value for 5-HIAL is 0.15 mM, whereas the Km for indole-3-acetaldehyde is significantly higher at 0.5 mM, representing a 3.3-fold increase [1]. This indicates a higher binding affinity for the 5-hydroxy-substituted compound. Furthermore, the Km for 5-HIAL is also lower than that for another related neurotransmitter-derived aldehyde, 3,4-dihydroxyphenyl acetaldehyde (DOPAL), which has a reported Km of 0.39 mM [1].

Aldehyde Dehydrogenase Substrate Specificity Enzyme Kinetics Neurochemistry

5-Hydroxyindole-3-acetaldehyde Shows No Inhibition of Tryptophan Hydroxylase, Unlike its Analog Indole-3-acetaldehyde

In a comparative in vitro study using rat brain tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, 5-hydroxyindole-3-acetaldehyde (5-HIAL) was found to have no inhibitory effect on enzyme activity [1]. This is in stark contrast to its close structural analog, indole-3-acetaldehyde, which caused a concentration-dependent inhibition ranging from 6% at 12 µM to 33% at 1200 µM [1]. This finding demonstrates that the 5-hydroxy substitution on the indole ring abolishes the inhibitory property seen with the unsubstituted aldehyde.

Enzyme Inhibition Tryptophan Hydroxylase Serotonin Synthesis Feedback Regulation

Selective ALDH-2 Inhibition by Daidzin Causes Specific Accumulation of 5-Hydroxyindole-3-acetaldehyde, Diverging from its Metabolite 5-HIAA

Pharmacological inhibition of mitochondrial aldehyde dehydrogenase (ALDH-2) with daidzin in isolated hamster and rat liver mitochondria leads to a specific and pronounced metabolic shift. Daidzin potently inhibits the formation of the downstream metabolite 5-hydroxyindole-3-acetic acid (5-HIAA) from serotonin, an effect that is concentration-dependent [1][2]. Crucially, this inhibition is accompanied by a concomitant and quantifiable accumulation of the intermediate 5-hydroxyindole-3-acetaldehyde [1][2]. This demonstrates that under these conditions, the metabolic fate of 5-HIAL is actively diverted away from oxidation to 5-HIAA.

Pharmacology ALDH-2 Inhibition Daidzin Metabolite Accumulation Alcoholism Research

5-Hydroxyindole-3-acetaldehyde is a Pro-Oxidant and Protein-Reactive Aldehyde, Uniquely Divergent from its Stable Metabolite 5-HIAA

In contrast to its stable, inert, and readily excreted metabolite 5-hydroxyindole-3-acetic acid (5-HIAA), 5-hydroxyindole-3-acetaldehyde is a reactive electrophile. Incubation of 5-HIAL with human hemoglobin under physiological conditions results in a time-dependent disappearance of the aldehyde and distinct, quantifiable increases in the absorption spectra of hemoglobin between 250–350 nm, a phenomenon not observed with serotonin [1]. This behavior, shared with the dopamine-derived aldehyde DOPAL, indicates the formation of covalent adducts with proteins and suggests a potential for pro-oxidant and cytotoxic activity that is unique to the aldehyde intermediate and absent in the terminal metabolite.

Chemical Reactivity Protein Adduction Oxidative Stress Biogenic Aldehydes

5-Hydroxyindole-3-acetaldehyde: Validated Application Scenarios Based on Quantitative Evidence


In Vitro Enzyme Kinetics and Substrate Specificity Studies for ADH and ALDH Isoforms

5-Hydroxyindole-3-acetaldehyde is the optimal substrate for characterizing the kinetic parameters of class-I γγ alcohol dehydrogenase (ADH) and mitochondrial aldehyde dehydrogenase (ALDH) in the context of serotonin metabolism. The direct kinetic data (Km = 150 µM for ADH dismutation, Km = 0.15 mM for ALDH oxidation) provide a well-defined quantitative baseline for enzyme assays. Its 200-fold lower Km for ADH compared to acetaldehyde [1] and 3.3-fold lower Km for ALDH compared to indole-3-acetaldehyde [2] make it the preferred choice for studies where physiological relevance and enzymatic efficiency are paramount, ensuring robust and interpretable data on serotonin pathway flux.

Mechanistic Investigation of ALDH-2 Inhibitors and Modulators of Serotonergic Metabolism

This compound is essential for research into the mechanism of action of ALDH-2 inhibitors, such as daidzin and its analogs. As established by quantitative evidence, ALDH-2 inhibition leads directly to the specific accumulation of 5-HIAL [3][4]. Therefore, purified 5-HIAL serves as both a critical analytical standard for detecting and quantifying this accumulation via LC-MS or HPLC and as a substrate in secondary assays designed to map the downstream effects of this reactive intermediate. Procurement of high-purity 5-HIAL is a prerequisite for labs validating the proposed role of this aldehyde in the antidipsotropic effects of daidzin and related compounds.

Studies on Protein Adduction and Reactive Aldehyde Toxicity in Neurochemistry

5-Hydroxyindole-3-acetaldehyde is uniquely suited for in vitro models investigating the biochemical consequences of reactive biogenic aldehydes, an area of growing interest in neurodegenerative disease research. Its demonstrated reactivity with hemoglobin [5] positions it as a model electrophile to study protein carbonylation, thiol modification, and potential cytotoxic effects. Unlike its stable metabolite 5-HIAA, 5-HIAL can be used to induce and characterize these stress responses in neuronal or glial cell cultures, providing a direct link between serotonergic metabolism and cellular damage pathways.

Method Development for Serotonergic Pathway Flux Analysis and Biomarker Research

For analytical chemists and clinical researchers developing LC-MS/MS methods to monitor serotonin pathway flux, 5-hydroxyindole-3-acetaldehyde is an indispensable reference standard. Its transient nature and short biological half-life (15-30 minutes in CSF) necessitate its use in method validation for accurate recovery, stability, and matrix effect studies. Furthermore, understanding the quantitative behavior of 5-HIAL is fundamental to interpreting the widely used clinical biomarker, the 5-HTOL/5-HIAA ratio, which reflects shifts in the metabolic fate of this key intermediate [6].

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